2-Amino-4-fluoro-6-methylphenol hydrochloride
Overview
Description
2-Amino-4-fluoro-6-methylphenol hydrochloride (AFMPHCl) is a novel organic compound that has been studied extensively for its potential applications in various scientific research fields. The compound is a structural analog of 2-amino-4-chloro-6-methylphenol hydrochloride (ACMPHCl) and is a derivative of phenol. AFMPHCl has been extensively studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Heterodinuclear Cu(II)Zn(II) Complexes
Research has explored the use of fluorinated ligands like 2,6-bis[(bis(2-pyridylmethyl)amino)methyl]-4-fluorophenol (H-BPFP) in the synthesis of heterodinuclear (μ-phenoxo)(μ-hydroxo) Cu(II)Zn(II) complexes. The presence of a fluorine atom allows for the application of 19F NMR spectroscopy, which aids in controlling the synthesis process and avoiding complex mixtures. This research highlights the utility of fluorinated phenols in metal complex synthesis and could suggest potential applications for 2-Amino-4-fluoro-6-methylphenol hydrochloride in similar contexts (Torelli et al., 2002).
Synthesis of Fluorine-Containing Molecules
Fluorine atoms are known pharmacophores and are used in the synthesis of biologically active molecules. For instance, compounds with fluorophenyl groups have been synthesized for their potential antibacterial properties. This underscores the importance of fluorine in medicinal chemistry and suggests that 2-Amino-4-fluoro-6-methylphenol hydrochloride could be a precursor or intermediate in the synthesis of new drugs or biologically active compounds (Holla et al., 2003).
Polyphenol Derivatives from Fluorobenzaldehyde
Research on polyphenol derivatives synthesized from 4-fluorobenzaldehyde with aromatic amino phenols highlights the impact of fluorine and methyl groups on physical properties like thermal stability and conductivity. This indicates the potential of 2-Amino-4-fluoro-6-methylphenol hydrochloride in materials science, particularly in the synthesis and modification of polymers or other materials with specific physical properties (Kaya et al., 2012).
properties
IUPAC Name |
2-amino-4-fluoro-6-methylphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAFLUDEKETOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-6-methylphenol hydrochloride | |
CAS RN |
1588440-98-5 | |
Record name | Phenol, 2-amino-4-fluoro-6-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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